Hexachloropropene

Description

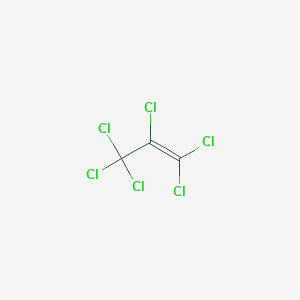

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,3,3,3-hexachloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDYKPARTDCDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6 | |

| Record name | HEXACHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062039 | |

| Record name | Hexachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachloropropene is a clear colorless liquid. Insoluble in water. Used as a plasticizer and hydraulic fluid., Water-white liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | HEXACHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

209.5 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MIscible with alcohol, ether, chlorinated solvents, In water= 17 mg/l at 25 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.7632 at 20 °C/4 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], 0.244 mm Hg at 25 °C /from experimentally-derived coefficients/ | |

| Record name | Hexachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

1888-71-7 | |

| Record name | HEXACHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,3,3,3-Hexachloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexachloropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740VOV69VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-72.9 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Hexachloropropene: A Technical Guide for Researchers

CAS Number: 1888-71-7

This technical guide provides an in-depth overview of hexachloropropene (HCP), a chlorinated aliphatic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in drug development, covering its chemical and physical properties, toxicological profile, metabolic pathways, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as perchloropropene, is a colorless to light yellow liquid at room temperature.[1][2] It is primarily used as a solvent, plasticizer, and a component in hydraulic fluids.[3] It also serves as an intermediate in chemical synthesis, for example, in the production of uranium tetrachloride.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1888-71-7 | [1] |

| Molecular Formula | C₃Cl₆ | [2] |

| Molecular Weight | 248.75 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | -73 °C | [2] |

| Boiling Point | 209-210 °C | [2] |

| Density | 1.765 g/cm³ at 25 °C | [2] |

| Vapor Density | 8.3 - 8.59 (Air = 1.0) | [2][5] |

| Vapor Pressure | 0.244 mmHg at 25 °C | [6] |

| Refractive Index | n20/D 1.549 | [5] |

| Solubility in Water | 0.0075 g/L; Insoluble | [4][7] |

| Solubility in Organic Solvents | Soluble in carbon tetrachloride, ethanol, and diethyl ether.[1] Sparingly soluble in chloroform and methanol; slightly soluble in acetonitrile.[8] | [1][8] |

Toxicological Profile

This compound is classified as a toxic substance and poses significant health risks upon exposure.

Table 2: Toxicological Data for this compound

| Endpoint | Value/Observation | Reference(s) |

| Acute Inhalation Toxicity (Rat) | LC50 = 425 ppm for 30 minutes | [6] |

| Primary Routes of Exposure | Inhalation, skin contact | [3] |

| Target Organs | Respiratory system, liver, kidneys | [6][9] |

| Health Effects | Skin and eye irritation, respiratory tract irritation.[2] May cause liver and kidney damage.[6] Classified as a neurotoxin.[6] | [2][6] |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [9] |

Reactivity and Stability

This compound is stable under recommended storage conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[2]

Metabolic Pathway and Mechanism of Toxicity

The nephrotoxicity of this compound is believed to occur through a process of metabolic activation. This pathway involves the conjugation of this compound with glutathione (GSH), primarily in the liver, followed by processing in the kidneys to a reactive thiol that can damage renal cells.

The proposed mechanism involves the following key steps:

-

Glutathione S-conjugation: this compound reacts with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs).

-

Translocation to the Kidney: The resulting glutathione conjugate is transported to the kidneys.

-

Enzymatic Processing: In the kidney, the glutathione conjugate is sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to form the corresponding cysteine S-conjugate.

-

Bioactivation: The cysteine S-conjugate is a substrate for the renal cysteine S-conjugate β-lyase (C-S lyase), which cleaves the C-S bond to generate a reactive thiol intermediate.

-

Cellular Damage: This reactive thiol can covalently bind to cellular macromolecules, such as proteins and DNA, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death and organ damage.

Metabolic activation pathway of this compound leading to nephrotoxicity.

Experimental Protocols

This section outlines methodologies for key experiments related to the study of this compound.

Synthesis of this compound

This compound can be synthesized via the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane.[1]

Materials:

-

1,1,1,2,2,3,3-heptachloropropane

-

Methanol (if using KOH)[1]

-

Hydrochloric acid (for workup)[4]

-

Sodium bicarbonate solution (for workup)[4]

-

Water

-

Molecular sieves

-

Reaction flask, reflux condenser, separatory funnel, storage vessel

Procedure:

-

Combine 1,1,1,2,2,3,3-heptachloropropane with an excess of a strong base (e.g., potassium hydroxide in methanol or calcium hydroxide) in a reaction flask equipped with a reflux condenser.[1][4]

-

Heat the mixture to drive the E2 elimination reaction to completion. For example, when using calcium hydroxide, the mixture can be heated to 90°C.[4]

-

After the reaction is complete, cool the mixture and perform a workup. This typically involves washing the product layer with a dilute acid (e.g., hydrochloric acid) followed by a sodium bicarbonate solution to neutralize any remaining acid.[4]

-

A final wash with water is performed.[4]

-

The organic product layer is separated and dried using a drying agent such as molecular sieves.[4]

-

The final product, this compound, can be purified further if necessary.

In Vitro Cytotoxicity Assay

A general protocol to assess the cytotoxicity of this compound using a colorimetric assay (e.g., MTT or WST-8) is described below.

Materials:

-

Target cell line (e.g., renal proximal tubule epithelial cells)

-

Cell culture medium and supplements

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cytotoxicity detection reagent (e.g., MTT, WST-8)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[10]

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the this compound-containing medium to the wells. Include appropriate controls (vehicle control, positive control).[7]

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[10]

-

At the end of the incubation period, add the cytotoxicity detection reagent to each well and incubate according to the manufacturer's instructions.[11]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of this compound.

Cysteine S-conjugate β-lyase Activity Assay

This assay measures the activity of the enzyme responsible for the bioactivation of the cysteine S-conjugate of this compound. A general protocol using a model substrate is provided.

Materials:

-

Rat kidney cytosolic and/or mitochondrial fractions (as the enzyme source)

-

A model cysteine S-conjugate substrate (e.g., S-(2-benzothiazolyl)-L-cysteine)[9]

-

Potassium phosphate buffer (pH 7.2-7.4)

-

Trichloroacetic acid (to stop the reaction)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing the potassium phosphate buffer and the cysteine S-conjugate substrate.[2]

-

Initiate the reaction by adding the kidney subcellular fraction (cytosol or mitochondria).

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding trichloroacetic acid.[2]

-

Centrifuge to pellet the precipitated protein.

-

Measure the formation of the product (e.g., 2-mercaptobenzothiazole from S-(2-benzothiazolyl)-L-cysteine) by spectrophotometry at its maximum absorbance wavelength (e.g., 321 nm).[2]

-

Enzyme activity is calculated based on the rate of product formation.

Analysis of this compound in Biological Samples by GC/MS

Gas chromatography-mass spectrometry (GC/MS) is a standard method for the detection and quantification of this compound in biological matrices.

Procedure Outline:

-

Sample Preparation:

-

Extraction: Extract this compound from the biological matrix (e.g., blood, tissue homogenate) using a suitable organic solvent.[3]

-

Clean-up: Remove interfering substances from the extract using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning.[3]

-

Concentration: If necessary, concentrate the sample to increase the analyte concentration, for example, by nitrogen blowdown.[12]

-

-

GC/MS Analysis:

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: The components of the sample are separated based on their volatility and interaction with the GC column's stationary phase.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of this compound.

-

Quantification: The amount of this compound can be quantified by comparing the peak area of the analyte to that of a known concentration of an internal standard.

-

General workflow for the analysis of this compound in biological samples.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with a face shield, and protective clothing.[2] Use a respirator with an appropriate filter if working in an area with poor ventilation.[9]

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors.[2] Use in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents.[2]

-

Spills: In case of a spill, evacuate the area. Cover the spill with a dry absorbent material such as lime, sand, or soda ash and place it in a covered container for disposal.[3]

-

First Aid:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanism of nephrotoxic action due to organohalogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivation of hexachlorobutadiene by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Purification and characterization of human kidney cytosolic cysteine conjugate beta-lyase activity. | Sigma-Aldrich [merckmillipore.com]

- 9. Renal cysteine conjugate beta-lyase. Bioactivation of nephrotoxic cysteine S-conjugates in mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dojindo.com [dojindo.com]

- 12. organomation.com [organomation.com]

Synthesis of Hexachloropropene from Heptachloropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hexachloropropene from 1,1,1,2,3,3,3-heptachloropropane. The primary synthetic route detailed is the dehydrochlorination of heptachloropropane, a reaction typically facilitated by a base. This document outlines the synthesis of the precursor, 1,1,1,2,3,3,3-heptachloropropane, and presents detailed experimental protocols for its subsequent conversion to this compound. Quantitative data, including reactant quantities, reaction conditions, and product yields, are summarized for comparative analysis. Furthermore, this guide includes a discussion of the reaction mechanism and provides spectroscopic data for the characterization of the final product. Diagrams illustrating the reaction pathway and experimental workflow are provided to enhance understanding.

Introduction

This compound (C₃Cl₆), also known as perchloropropene, is a chlorinated alkene of significant interest as a versatile intermediate in organic and organometallic synthesis. Its reactivity makes it a valuable precursor for the synthesis of a variety of compounds. The most common and direct method for the preparation of this compound is through the dehydrochlorination of 1,1,1,2,3,3,3-heptachloropropane (C₃HCl₇). This guide details the necessary steps and considerations for this synthetic transformation, beginning with the preparation of the heptachloropropane starting material.

Synthesis of the Precursor: 1,1,1,2,3,3,3-Heptachloropropane

The synthesis of 1,1,1,2,3,3,3-heptachloropropane is typically achieved through a Friedel-Crafts-type reaction between chloroform (CHCl₃) and tetrachloroethylene (C₂Cl₄) using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3]

Reaction Scheme

The overall reaction is as follows:

CHCl₃ + C₂Cl₄ --(AlCl₃)--> C₃HCl₇

Experimental Protocol

A detailed experimental procedure for the synthesis of 1,1,1,2,2,3,3-heptachloropropane is outlined below, based on established methods.

Materials:

-

Chloroform (anhydrous)

-

Tetrachloroethylene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Drying agent (e.g., molecular sieves or calcium chloride)

Procedure:

-

Purification of Reactants: Both chloroform and tetrachloroethylene must be anhydrous for the reaction to proceed efficiently, as water will react with the aluminum chloride catalyst. Chloroform can be dried by washing with concentrated sulfuric acid to remove ethanol stabilizers, followed by washing with water and a sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then separated and treated with a drying agent.

-

Reaction Setup: A reaction flask is charged with anhydrous aluminum chloride, followed by the addition of anhydrous chloroform and tetrachloroethylene. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).

-

Reaction Execution: The reaction mixture is stirred, and the temperature is carefully controlled. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.

-

Workup: After the reaction is complete, the mixture is carefully quenched, often by pouring it over ice or adding acid. This step hydrolyzes the remaining aluminum chloride. The organic layer is then separated and washed sequentially with water, a sodium bicarbonate solution, and brine.

-

Purification: The crude heptachloropropane is purified by vacuum distillation to remove unreacted starting materials and any byproducts.

Synthesis of this compound via Dehydrochlorination

The conversion of 1,1,1,2,3,3,3-heptachloropropane to this compound is an elimination reaction, specifically a dehydrochlorination, which involves the removal of a hydrogen and a chlorine atom to form a double bond.[2][3] This reaction is typically carried out using a base.

Reaction Mechanism

The dehydrochlorination of heptachloropropane proceeds via an E2 (bimolecular elimination) mechanism. The base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, and simultaneously, the chlorine atom leaves, resulting in the formation of a double bond.

Experimental Protocols

Two common methods for the dehydrochlorination of heptachloropropane are presented below, using different bases and solvent systems.

Method 1: Using Potassium Hydroxide in Methanol

This is a widely cited method for the dehydrochlorination of heptachloropropane.[2]

Reaction Scheme:

C₃HCl₇ + KOH --(Methanol)--> C₃Cl₆ + KCl + H₂O

Materials:

-

1,1,1,2,3,3,3-Heptachloropropane

-

Potassium hydroxide (KOH)

-

Methanol

Procedure:

-

A solution of potassium hydroxide in methanol is prepared in a reaction flask.

-

1,1,1,2,3,3,3-Heptachloropropane is added to the methanolic KOH solution.

-

The reaction mixture is stirred, and the temperature is controlled as needed. The reaction progress can be monitored by techniques such as gas chromatography.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and the solvent is removed to yield crude this compound, which can be further purified by distillation.

Method 2: Using Calcium Hydroxide in Water

This method utilizes a less aggressive base, which can offer better temperature control and reduce the risk of thermal runaway.

Materials:

-

1,1,1,2,3,3,3-Heptachloropropane

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution

Procedure:

-

Calcium hydroxide and deionized water are added to a reaction flask equipped with a reflux condenser and a stirrer.

-

Molten 1,1,1,2,3,3,3-heptachloropropane (melting point: ~29 °C) is added to the flask.

-

The mixture is heated to reflux (approximately 90 °C) with vigorous stirring for several hours.

-

After cooling to room temperature, the excess calcium hydroxide is neutralized by the addition of hydrochloric acid until the solution is acidic.

-

The organic layer (bottom layer) is separated using a separatory funnel.

-

The product is washed with a sodium bicarbonate solution and then with water.

-

The this compound is dried over a suitable drying agent (e.g., molecular sieves).

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound using Calcium Hydroxide

| Parameter | Value |

| Reactants | |

| 1,1,1,2,3,3,3-Heptachloropropane | 110 g |

| Calcium Hydroxide | 33 g |

| Deionized Water | 150 mL |

| Reaction Conditions | |

| Temperature | 90 °C (Reflux) |

| Reaction Time | 6 hours |

| Product Information | |

| Yield of this compound | 76.6 g |

| Theoretical Yield | ~95 g |

| Percent Yield | ~80.6% |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits characteristic absorptions for C=C and C-Cl bonds. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound (248.75 g/mol ), along with a characteristic isotopic pattern for six chlorine atoms. |

| Gas Chromatography (GC) | Gas chromatography can be used to assess the purity of the product and to monitor the progress of the reaction. |

Signaling Pathways and Experimental Workflows

Synthesis Pathway of this compound

Caption: Overall synthesis pathway from starting materials to this compound.

Experimental Workflow for Dehydrochlorination

Caption: General experimental workflow for the dehydrochlorination step.

Conclusion

The synthesis of this compound from heptachloropropane via dehydrochlorination is a robust and well-established method. The choice of base and solvent system can be adapted to suit specific laboratory conditions and safety considerations. The precursor, heptachloropropane, is readily synthesized from common starting materials. This guide provides the fundamental knowledge and practical protocols necessary for the successful synthesis and characterization of this compound for research and development purposes.

References

hexachloropropene chemical structure and formula

An In-depth Technical Guide to Hexachloropropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, formula, properties, and synthesis of this compound.

Chemical Identity and Formula

This compound is a chlorinated hydrocarbon with the chemical formula C₃Cl₆.[1][2][3][4][5] Its linear formula is CCl₃CCl=CCl₂.[1][6][7][8] The IUPAC name for this compound is 1,1,2,3,3,3-Hexachloroprop-1-ene.[1][2][3] It is also known by other synonyms such as perchloropropene and hexachloropropylene.[2][3][7]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][6] It is insoluble in water but soluble in organic solvents like carbon tetrachloride, ethanol, and diethyl ether.[1][2][9] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 1888-71-7 | [1][2][3][5][7][8][10] |

| PubChem CID | 15902 | [1][2] |

| EC Number | 217-560-9 | [1][7][8] |

| UN Number | 3382 / 3082 | [1] |

| Molecular Properties | ||

| Molecular Formula | C₃Cl₆ | [1][2][3][4][5] |

| Molar Mass | 248.75 g/mol | [1][2][3][4][5][6][7][8] |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid | [1][6] |

| Density | 1.765 g/cm³ (at 25 °C) | [1][6] |

| Melting Point | -73 °C | [1][6] |

| Boiling Point | 209–210 °C | [1][6] |

| Solubility in Water | 0.25 g/L | [1] |

| Vapor Density | 8.3 - 8.59 (Air = 1) | [6] |

| Refractive Index | 1.549 (at 20 °C) |

Synthesis of this compound

The primary method for synthesizing this compound is through the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane.[1] This precursor is synthesized from the reaction of chloroform and tetrachloroethylene.[1]

Experimental Protocol: Synthesis of 1,1,1,2,2,3,3-Heptachloropropane

This protocol is based on the reaction of chloroform and tetrachloroethylene in the presence of a catalyst.[1][11]

Materials:

-

Chloroform (CHCl₃)

-

Tetrachloroethylene (C₂Cl₄)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Drying agent (e.g., molecular sieves or calcium chloride)

-

500 mL round-bottom flask

-

Separatory funnel

-

Vacuum funnel

Procedure:

-

Purification and Drying of Reactants:

-

Wash chloroform with concentrated sulfuric acid in a separatory funnel to remove ethanol, which is often present as a stabilizer.[11]

-

Subsequently, wash the chloroform with a sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.[11]

-

Dry both the purified chloroform and tetrachloroethylene using a suitable drying agent, as water will inhibit the reaction.[11]

-

-

Reaction Setup:

-

Reaction Execution:

-

Work-up and Purification:

-

The resulting heptachloropropane should be washed and purified as necessary.

-

Experimental Protocol: Synthesis of this compound

This protocol involves the dehydrochlorination of the synthesized 1,1,1,2,2,3,3-heptachloropropane.[1][12]

Materials:

-

1,1,1,2,2,3,3-Heptachloropropane (C₃HCl₇)

-

Potassium Hydroxide (KOH) in methanol solution (or another strong base like Calcium Hydroxide)[1][12]

-

Sodium Bicarbonate (NaHCO₃) solution

-

Molecular sieves

-

Separatory funnel

-

Storage vessel

Procedure:

-

Dehydrochlorination Reaction:

-

Work-up and Purification:

-

Transfer the product layer to a separatory funnel.

-

Wash the product with a sodium bicarbonate solution to remove any residual acid and water-soluble impurities.[12]

-

Perform a final wash with water.[12]

-

Transfer the this compound to a storage vessel containing molecular sieves to dry the product. The product may initially appear cloudy due to the presence of water but will clear upon drying.[12]

-

Filter the dried this compound from the molecular sieves.[12]

-

Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis. It can be used to produce other chemical compounds, including:

It has also been used as a solvent, plasticizer, and a component in hydraulic fluids.[2]

Safety and Hazards

This compound is a toxic and hazardous compound.[1] It is harmful if inhaled and causes skin and serious eye irritation.[6][7][8] It may also cause respiratory irritation.[6][7][8] Exposure can affect the liver and kidneys.[13] Proper personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[7][8]

Visualized Workflows

Synthesis Pathway of this compound

Caption: Synthesis pathway from starting materials to this compound.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step experimental workflow for this compound synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,1,2,3,3,3-Hexachloro-1-propene | C3Cl6 | CID 15902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 1888-71-7 [m.chemicalbook.com]

- 6. This compound SDS | IBILABS.com [ibilabs.com]

- 7. This compound = 90 1888-71-7 [sigmaaldrich.com]

- 8. This compound = 90 1888-71-7 [sigmaaldrich.com]

- 9. This compound | IBILABS.com [ibilabs.com]

- 10. accustandard.com [accustandard.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. nj.gov [nj.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Hexachloropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloropropene (HCP), with the chemical formula C₃Cl₆, is a fully chlorinated alkene of significant interest in synthetic chemistry.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where halogenated compounds play a crucial role.

Physical Properties of this compound

This compound is a colorless liquid at room temperature.[1][2] Its key physical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₃Cl₆ | [1] |

| Molar Mass | 248.75 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.765 g/cm³ at 25 °C | [1] |

| Melting Point | -73 °C (-99 °F; 200 K) | [1] |

| Boiling Point | 209–210 °C (408–410 °F; 482–483 K) | [1] |

| Solubility in Water | 0.25 g/L | [1] |

| Solubility in Organic Solvents | Soluble in carbon tetrachloride, ethanol, and diethyl ether. | [1] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the presence of the electron-withdrawing chlorine atoms and the carbon-carbon double bond.

General Reactivity:

This compound is notably less reactive than less chlorinated propenes.[2] It is considered nonflammable and does not readily polymerize.[2]

Incompatibilities:

Caution should be exercised when handling this compound in the presence of:

-

Strong oxidizing agents[2]

-

Strong reducing agents[2]

-

Amines[2]

-

Nitrides[2]

-

Azo/diazo compounds[2]

-

Alkali metals[2]

-

Epoxides[2]

Reactions:

-

Synthesis of Metal Chlorides: this compound is utilized in the synthesis of various metal chlorides. For instance, it reacts with uranium trioxide under reflux to produce uranium tetrachloride.[3] This highlights its utility as a chlorinating agent in inorganic synthesis.

-

Thermal Decomposition: The thermal decomposition of tetrachloroethylene can produce this compound as a byproduct, along with other chlorinated hydrocarbons.[4] While specific studies on the thermal decomposition of pure this compound are not detailed in the provided results, it is expected to decompose at high temperatures, likely yielding a complex mixture of chlorinated compounds.

-

Photochemical Reactions: The carbon-chlorine bond in chlorinated hydrocarbons can be susceptible to cleavage upon exposure to ultraviolet (UV) light.[5] This process, known as photolysis, can lead to the formation of reactive radical species.[5][6] While specific studies on the photolysis of this compound were not found, it is reasonable to infer that it would undergo photochemical reactions, potentially leading to degradation or transformation into other chlorinated species.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane.[1] The first step in this process is the synthesis of the heptachloropropane precursor.

Step 1: Synthesis of 1,1,1,2,2,3,3-Heptachloropropane

This procedure is adapted from the reaction of chloroform and tetrachloroethylene.[1][7]

-

Reactants:

-

Chloroform (CHCl₃)

-

Tetrachloroethylene (C₂Cl₄)

-

Anhydrous Aluminum Chloride (AlCl₃) - Catalyst

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous aluminum chloride, chloroform, and tetrachloroethylene.[7]

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing color changes.[7]

-

After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.[7]

-

Carefully quench the reaction by slowly adding water to hydrolyze the remaining aluminum chloride. This step is exothermic and should be performed with caution.[7]

-

Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble impurities.[7]

-

Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purify the crude heptachloropropane by vacuum distillation to remove unreacted starting materials and byproducts.[7]

-

Step 2: Dehydrochlorination of 1,1,1,2,2,3,3-Heptachloropropane to this compound

This procedure is based on the elimination reaction using a strong base.[1]

-

Reactants:

-

1,1,1,2,2,3,3-Heptachloropropane

-

Potassium Hydroxide (KOH)

-

Methanol (CH₃OH) - Solvent

-

-

Procedure:

-

Dissolve 1,1,1,2,2,3,3-heptachloropropane in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add a solution of potassium hydroxide in methanol to the flask.

-

Heat the mixture to reflux with stirring for a sufficient time to ensure complete reaction.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over a drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by fractional distillation under reduced pressure.

-

Determination of Physical Properties

Density Measurement (Pycnometer Method)

This protocol provides a precise method for determining the density of liquid this compound.[8][9][10][11]

-

Apparatus:

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance (M1).[10]

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the pycnometer in a thermostatic water bath at a known temperature (e.g., 25 °C) to allow the contents to reach thermal equilibrium.[10]

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (M2).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, and repeat steps 4 and 5 to obtain the weight of the pycnometer filled with the sample (M3).

-

The density of this compound can be calculated using the known density of water at the experimental temperature.

-

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of a small sample of this compound.[12][13]

-

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or oil bath)

-

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube containing the liquid.[13]

-

Attach the test tube to a thermometer.[12]

-

Heat the apparatus slowly and observe the capillary tube.[12]

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13]

-

Solubility Testing

This qualitative protocol can be used to assess the solubility of this compound in various solvents.[14][15][16]

-

Apparatus:

-

Small test tubes

-

Pipettes or graduated cylinders

-

-

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.

-

Add a small, measured amount of the solvent to be tested (e.g., 1 mL) to the test tube.

-

Vigorously shake or vortex the test tube to ensure thorough mixing.

-

Allow the mixture to stand and observe.

-

Record the observation as soluble (forms a single homogeneous phase), partially soluble (the mixture is cloudy or separates upon standing), or insoluble (two distinct layers form).[16]

-

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for density determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,1,2,3,3,3-Hexachloro-1-propene | C3Cl6 | CID 15902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorine - Wikipedia [en.wikipedia.org]

- 4. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. youtube.com [youtube.com]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Physicochemical Properties of Hexachloropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of hexachloropropene. It includes a detailed summary of these key physicochemical properties, outlines experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Quantitative Data Summary

The molecular weight and density of this compound are fundamental parameters for its application in research and development. A summary of these properties is presented below.

| Property | Value | Conditions | Citations |

| Molecular Weight | 248.75 g/mol | [1][2][3] | |

| 248.7 g/mol | [4] | ||

| Density | 1.765 g/cm³ | at 25 °C | [1] |

| 1.765 g/mL | at 25 °C | [5] | |

| 1.760 g/mL | [3] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the molecular weight and density of a compound like this compound.

1. Determination of Molecular Weight via Cryoscopy (Freezing-Point Depression)

This method is a classic and reliable technique for determining the molecular weight of small molecules.[6]

Principle: The freezing point of a pure solvent is depressed when a solute is dissolved in it. The extent of this depression is directly proportional to the molal concentration of the solute.

Apparatus:

-

Beckmann thermometer[6]

-

Freezing-point apparatus (test tube with a side arm, stirrer)[6]

-

Ice-water bath

-

Analytical balance

Procedure:

-

Solvent Freezing Point: Accurately weigh a known mass of a suitable pure solvent (e.g., benzene, cyclohexane) into the test tube.[6]

-

Assemble the apparatus, ensuring the Beckmann thermometer bulb is immersed in the solvent.

-

Place the assembly in an ice-water bath and stir continuously.

-

Record the temperature at which the solvent freezes (the temperature will remain constant during freezing). This is the freezing point of the pure solvent (Tf°).

-

Sample Addition: Thaw the solvent and add a precisely weighed amount of this compound to the solvent.

-

Solution Freezing Point: Stir the mixture to dissolve the solute completely.

-

Repeat the cooling process and record the new freezing point of the solution (Tf).

-

Calculation: The freezing point depression (ΔTf) is calculated as ΔTf = Tf° - Tf. The molecular weight (M) of the solute can then be determined using the following equation:

M = (Kf * w_solute) / (ΔTf * w_solvent)

Where:

-

Kf is the cryoscopic constant of the solvent (a known value).

-

w_solute is the mass of the solute (this compound) in kg.

-

w_solvent is the mass of the solvent in kg.

-

2. Determination of Density

The density of a liquid like this compound can be determined by accurately measuring its mass and volume.

Method 1: Using a Graduated Cylinder

This method is straightforward but less precise.

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Analytical balance

Procedure:

-

Weigh a clean, dry graduated cylinder and record its mass.[7]

-

Add a specific volume of this compound to the graduated cylinder and record the volume.[7]

-

Weigh the graduated cylinder containing the this compound and record the combined mass.[7]

-

Calculate the mass of the this compound by subtracting the mass of the empty cylinder.

-

Calculate the density by dividing the mass of the liquid by its volume.[8]

-

Repeat the measurement with different volumes to ensure consistency and calculate the average density.[7]

Method 2: Using a Pycnometer (Specific Gravity Bottle)

This method provides more accurate and precise density measurements.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

-

Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the process of thermal equilibration and weighing.

-

Calculation: The density (ρ) of the sample is calculated as:

ρ_sample = (m_sample / m_water) * ρ_water

Where:

-

m_sample is the mass of the this compound.

-

m_water is the mass of the water.

-

ρ_water is the known density of water at the experimental temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the density and molecular weight of this compound.

Caption: Workflow for determining density and molecular weight.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. 1,1,2,3,3,3-Hexachloro-1-propene | C3Cl6 | CID 15902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1888-71-7 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chm.uri.edu [chm.uri.edu]

A Technical Guide to the Solubility of Hexachloropropene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexachloropropene (C₃Cl₆), a dense, colorless liquid utilized as a solvent, plasticizer, and hydraulic fluid.[1] An understanding of its solubility characteristics is critical for its effective application, handling, and safety in research and industrial settings. This document details its solubility in various organic solvents, outlines experimental protocols for solubility determination, and presents logical workflows for assessing chemical compatibility.

Solubility Profile of this compound

This compound is a nonpolar halogenated hydrocarbon.[1][2] In accordance with the principle of "like dissolves like," it exhibits high solubility in nonpolar organic solvents and is insoluble in polar solvents like water.[1][3][4] The solubility in water is specifically noted as 17 mg/L at 25°C.[1]

The following table summarizes the qualitative and quantitative solubility data for this compound in a range of common organic solvents. The term "miscible" indicates that the two liquids form a homogeneous solution in all proportions.[3]

| Solvent Category | Solvent Name | Solubility / Miscibility | Source |

| Alcohols | Alcohol (General) | Miscible | [1] |

| Ethanol | Soluble | [5] | |

| Methanol | Slightly Soluble | [6] | |

| Ethers | Ether (General) | Miscible | [1] |

| Diethyl Ether | Soluble | [5] | |

| Chlorinated Solvents | Chlorinated Solvents (General) | Miscible | [1] |

| Carbon Tetrachloride | Soluble | [5] | |

| Chloroform | Sparingly Soluble | [6] | |

| Nitriles | Acetonitrile | Slightly Soluble | [6] |

| Aqueous | Water | Insoluble (17 mg/L @ 25°C) | [1] |

Factors Influencing Solubility

The primary factor governing the solubility of this compound is the polarity of the solvent. As a nonpolar molecule, it readily dissolves in solvents with similar low-polarity characteristics due to favorable intermolecular forces. Conversely, it is immiscible with highly polar solvents like water.

Caption: Logical diagram of the "like dissolves like" principle for this compound solubility.

Experimental Protocol for Solubility Determination

The following is a generalized qualitative protocol for determining the miscibility of a liquid solute like this compound in a liquid solvent. This method is based on standard laboratory techniques for solubility assessment.[3][7][8]

Objective: To determine if this compound is miscible, soluble, or immiscible in a given organic solvent at room temperature.

Materials:

-

This compound (solute)

-

Test solvent

-

Small, dry test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer or spatula for stirring

-

Appropriate Personal Protective Equipment (PPE)

Procedure:

-

Preparation: In a well-ventilated fume hood, add a precisely measured volume (e.g., 1 mL) of the test solvent to a clean, dry test tube.

-

Solute Addition: Carefully add a small, measured amount (e.g., one drop or ~50 µL) of this compound to the solvent.

-

Mixing: Vigorously shake or vortex the mixture for 30-60 seconds to ensure thorough mixing.[3][7]

-

Observation: Allow the mixture to stand for a moment and observe the result.

-

Miscible/Soluble: A single, clear, homogeneous liquid phase indicates that the solute is soluble or miscible.

-

Immiscible/Insoluble: The formation of two distinct layers, cloudiness (emulsion), or visible, undissolved droplets indicates the solute is immiscible or insoluble.[3]

-

-

Incremental Addition (Optional): If the initial amount dissolves, continue adding the solute dropwise, mixing after each addition, until a total of 10 drops has been added.[3] Observe if saturation is reached or if the substances remain miscible.

-

Recording: Record the observations, noting the solvent used and the degree of solubility (e.g., miscible, partially soluble, immiscible).

-

Disposal: Dispose of the chemical waste in an appropriately labeled halogenated organic waste container.

Caption: Experimental workflow for determining the solubility of this compound in a solvent.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Toxicity: It is toxic and harmful if inhaled.[5][9] It is also known to cause serious skin and eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6][9]

-

Storage: Store in a tightly closed container in a well-ventilated place.[9]

This guide serves as a foundational resource for professionals working with this compound. Always consult the specific Safety Data Sheet (SDS) for detailed safety and handling information before use.

References

- 1. 1,1,2,3,3,3-Hexachloro-1-propene | C3Cl6 | CID 15902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 1888-71-7 [m.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. This compound SDS | IBILABS.com [ibilabs.com]

- 10. This compound = 90 1888-71-7 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Analysis of Hexachloropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexachloropropene (C₃Cl₆), a compound with the CAS Registry Number 1888-71-7.[1][2][3][4][5] The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to support research and development activities.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Infrared spectroscopy provides information about the vibrational modes of a molecule, which is useful for identifying functional groups. The IR spectrum of this compound is characterized by absorptions corresponding to its carbon-carbon and carbon-chlorine bonds.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Type | Description | Reference |

| ~2200 - 2400 | C-C Triple Bond | Possible presence of a C-C triple bond. | [6] |

| 600 - 1400 | Fingerprint Region | A complex area with many overlapping bands. | [6] |

Note: The provided search results did not contain a detailed list of specific IR peaks and their corresponding intensities. The data is presented based on general IR spectral regions.

Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the structure of organic compounds. For this compound, ¹³C NMR is the relevant technique as there are no protons for ¹H NMR.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

| Chemical Shift (ppm) | Carbon Environment | Multiplicity | Reference |

| Data not available | C=C | Singlet | SpectraBase[7] |

| Data not available | CCl₃ | Singlet | SpectraBase[7] |

| Data not available | CCl₂ | Singlet | SpectraBase[7] |

Note: Access to the full ¹³C NMR spectrum and specific chemical shift values on SpectraBase requires a registered account.[7] The data presented here is based on the expected carbon environments in the this compound molecule.

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is obtained using electron ionization (EI).[3]

Table 3: Mass Spectrometry (MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment | Reference |

| 246, 248, 250, 252, 254 | Major peaks | [C₃Cl₆]⁺ (Molecular Ion) | [3][8] |

| 211, 213, 215 | Significant peaks | [C₃Cl₅]⁺ | [8] |

| 176, 178, 180 | Other peaks | [C₃Cl₄]⁺ | |

| 141, 143, 145 | Other peaks | [C₃Cl₃]⁺ | |

| 107, 109 | Other peaks | [C₃Cl₂]⁺ | [8] |

Note: The presence of multiple peaks for each fragment is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices and available information.

-

Sample Preparation:

-

Neat Liquid: A thin film of liquid this compound can be prepared between two polished salt plates (e.g., NaCl), which are transparent to infrared radiation.[10]

-

Solution: A 10% solution of this compound in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be prepared.[1] The solution is then placed in a liquid sample cell. The choice of solvent is critical to avoid obscuring important spectral regions.[10]

-

-

Instrument Setup:

-

An FTIR spectrometer is typically used.

-

The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample holder (or the solvent) is recorded.

-

-

Data Acquisition:

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Sample Preparation:

-

Instrument Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition for ¹³C NMR:

-

A standard ¹³C NMR experiment with proton decoupling is performed.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which may be higher for carbons without attached protons.

-

The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Sample Introduction:

-

Ionization:

-

Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (usually 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis of a sample of this compound to confirm its identity and purity.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1,1,2,3,3,3-Hexachloro-1-propene | C3Cl6 | CID 15902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chlorine - Wikipedia [en.wikipedia.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexachloropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachloropropene (C₃Cl₆), a fully chlorinated alkene, exhibits notable thermal stability, yet undergoes complex decomposition pathways at elevated temperatures. Understanding its thermal behavior is critical in various industrial applications, including its use as a chemical intermediate and in high-temperature processes. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, consolidating available experimental and theoretical data. It details the decomposition pathways, products, and kinetics, and outlines the experimental methodologies used for their determination. All quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the underlying mechanisms.

Thermal Stability of this compound

General observations indicate that this compound is non-combustible but will decompose upon heating, which can lead to the rupture of heated containers.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound proceeds through a series of complex radical and molecular reactions. Both theoretical calculations and experimental studies have shed light on the predominant pathways and the resulting product distribution, which is highly dependent on the temperature.

Initial Decomposition Pathways

Computational studies, utilizing methods such as the G3MP2B3 level of theory, have identified two primary initial decomposition pathways for the unimolecular breakdown of this compound:

-

C-C Bond Fission: The principal pathway involves the cleavage of the carbon-carbon single bond, leading to the formation of trichloromethyl (•CCl₃) and trichlorovinyl (•C₂Cl₃) radicals. This reaction has a calculated activation enthalpy of approximately 54.6 kcal/mol.

-

Molecular Elimination: A secondary pathway involves the elimination of a chlorine molecule (Cl₂) to yield tetrachloroallene (C₃Cl₄). This process is associated with a higher activation enthalpy.

The following diagram illustrates these initial decomposition steps.

Experimental studies involving the high-temperature pyrolysis of this compound have confirmed the presence of several key initial products at temperatures below 500°C (773 K). These findings are consistent with the predicted decomposition pathways.

| Temperature Range | Major Initial Products |

| < 500°C (773 K) | Carbon tetrachloride (CCl₄), Tetrachloroethylene (C₂Cl₄), Hexachloroethane (C₂Cl₆), Tetrachloroallene (C₃Cl₄) |

| Table 1: Experimentally Observed Initial Decomposition Products of this compound. |

Secondary Reactions and Molecular Growth

At higher temperatures, typically above 500°C, the initial radical products undergo a cascade of secondary reactions, leading to the formation of larger, more complex chlorinated species. These molecular growth processes are responsible for the formation of perchlorinated aromatic and polycyclic aromatic hydrocarbons. The trichlorovinyl radical (•C₂Cl₃) is a key intermediate in these pathways, participating in recombination and addition reactions.

The following diagram outlines a generalized workflow for the analysis of these complex reaction products.

Kinetics of Thermal Decomposition

The kinetics of this compound's thermal decomposition have been investigated primarily through theoretical calculations due to the complexity of the experimental systems. The Arrhenius parameters for the primary C-C bond fission have been calculated, providing insight into the reaction rate's temperature dependence.

| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) |

| C₃Cl₆ → •CCl₃ + •C₂Cl₃ | Not explicitly calculated | 54.6 kcal/mol |

| Table 2: Calculated Kinetic Parameters for the Primary Decomposition of this compound. |

It is important to note that these are theoretical values and experimental determination under various conditions is necessary for a more complete kinetic profile.

Experimental Protocols

The study of the thermal decomposition of this compound relies on a combination of advanced analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature range of this compound.

-

Methodology: A small sample of this compound is placed in a crucible and heated at a constant rate in a controlled atmosphere (typically inert, such as nitrogen or argon, or oxidative, such as air). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum mass loss, and the final residue.

-

Typical Parameters:

-

Heating Rate: 5-20 °C/min

-

Atmosphere: Nitrogen or Air at a constant flow rate (e.g., 50 mL/min)

-

Temperature Range: Ambient to 1000°C

-

Sample Size: 5-10 mg

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Methodology: A micro-sample of this compound is rapidly heated to a specific temperature in an inert atmosphere within a pyrolyzer. The resulting decomposition products are then swept into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS).

-

Typical Parameters:

-

Pyrolysis Temperature: Ranging from 400°C to over 1000°C to study product distribution at different decomposition stages.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for the separation of chlorinated hydrocarbons.

-

GC Temperature Program: A programmed temperature ramp to effectively separate products with a wide range of boiling points.

-

MS Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

-

Conclusion

The thermal decomposition of this compound is a multifaceted process initiated by C-C bond scission at moderately elevated temperatures, followed by complex molecular growth reactions at higher temperatures. While theoretical studies have provided a foundational understanding of the initial decomposition pathways and energetics, further experimental investigations are necessary to fully elucidate the detailed kinetics and product distributions under a variety of conditions. The application of advanced analytical techniques such as TGA and Py-GC-MS is crucial for obtaining the quantitative data needed to develop robust models for predicting the thermal fate of this compound in industrial and environmental settings. This guide serves as a foundational resource for professionals engaged in research and development involving this important, yet hazardous, chemical compound.

A Historical Guide to the Synthesis of Chlorinated Propenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of chlorinated propenes. These compounds, while often hazardous, have been crucial intermediates in the production of a wide range of materials, from plastics and solvents to pharmaceuticals. This document details the primary synthetic routes, presents quantitative data for comparison, outlines experimental protocols for key reactions, and illustrates the underlying chemical principles with diagrams.

High-Temperature Chlorination of Propene and Propane